N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

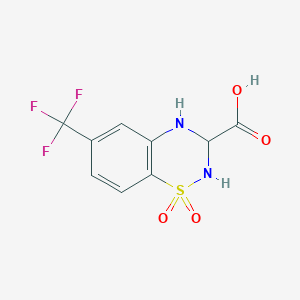

The compound is a derivative of thiophene and benzamide. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . Benzamides are a class of compounds containing a benzoyl group, C6H5C(O)NH2, attached to one carbon atom of an amide group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophenes generally undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación

1. Pharmacological Applications

- Antidepressant Activity : Several studies have explored the antidepressant potential of compounds structurally related to N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-phenylbutanamide. For instance, 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been investigated for their potential antidepressant effects, demonstrating inhibitory activities against neurotransmitter uptake (Yardley et al., 1990). Additionally, derivatives of thiophene-based pyrazolines have shown promising results as potential antidepressant medications (Mathew et al., 2014).

2. Chemical Synthesis and Applications

- Enantioselective Synthesis : Research has been conducted on the enantioselective synthesis of related compounds, such as Ethyl(R)-2-hydroxy-4-phenylbutanate, an important chiral intermediate for drugs (Liu-jian Duan, 2009). This demonstrates the compound's relevance in the synthesis of enantiomerically pure pharmaceuticals.

- Corrosion Inhibition : Thiophene Schiff bases, closely related to the compound , have been studied for their efficiency as corrosion inhibitors in various solutions, showing significant inhibition efficiency and adherence to Langmuir’s isotherm (Daoud et al., 2014).

3. Materials Science and Engineering

- Electrochemical and Electrochromic Properties : Investigations into donor-acceptor type monomers, including thiophene derivatives, have revealed their good electrochemical activity and potential in electrochromic applications (Hu et al., 2013). This research highlights the potential of such compounds in developing materials with specific electrochemical properties.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2S/c1-2-20(17-6-4-3-5-7-17)22(25)23-14-21(24)18-10-8-16(9-11-18)19-12-13-26-15-19/h3-13,15,20-21,24H,2,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWSGIGLPXGOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2697487.png)

![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)

![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2697502.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)